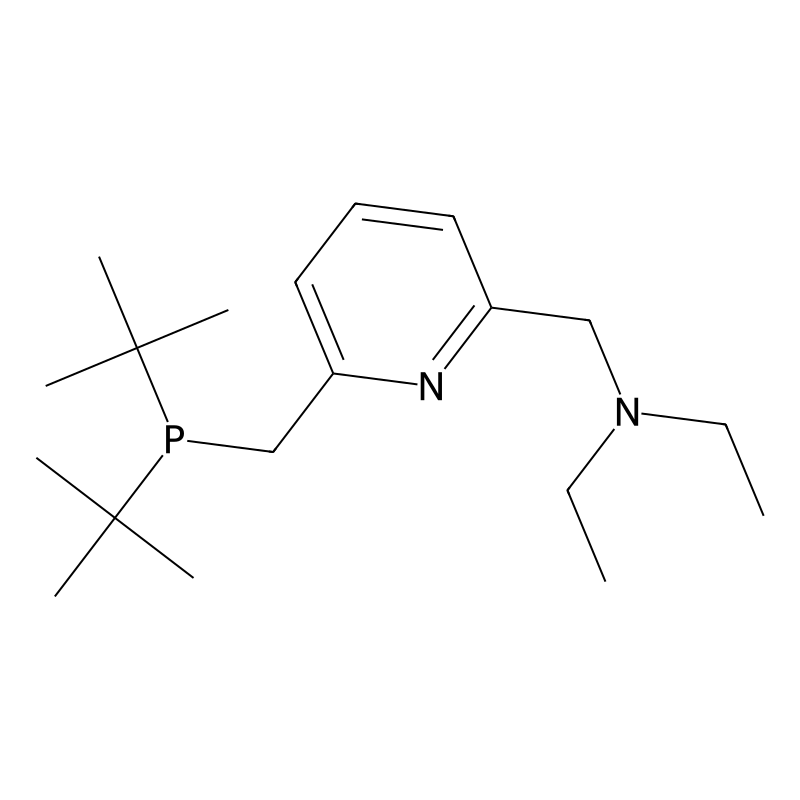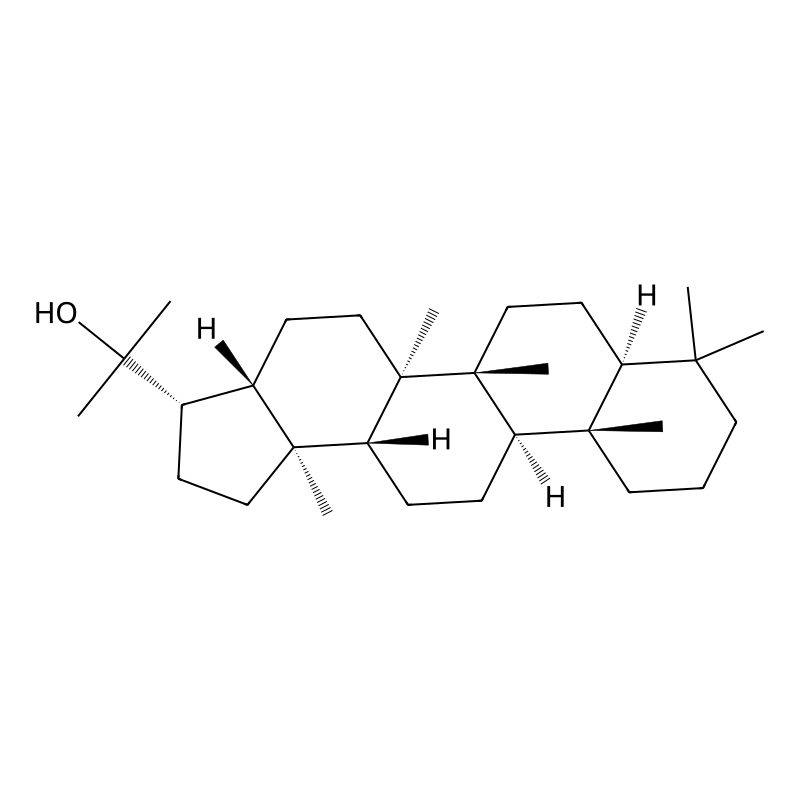N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine, commonly referred to as PNN, is a phosphine-containing compound characterized by its unique molecular structure, which includes a pyridine ring and a di-tert-butylphosphino group. The molecular formula of PNN is C₁₉H₃₅N₂P, with a molar mass of approximately 322.47 g/mol . This compound appears as a yellow liquid at room temperature, with a density of 0.936 g/mL and a boiling point of 130 °C under reduced pressure . It is sensitive to air and moisture, requiring careful storage conditions such as an argon-filled environment .
The synthesis of N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine typically involves the reaction of pyridine derivatives with di-tert-butylphosphine and ethylamine. A common method includes:
- Preparation of Di-tert-butylphosphino methyl pyridine: This can be achieved by reacting di-tert-butylphosphine with an appropriate pyridine derivative.
- Formation of the final compound: The resulting phosphine intermediate is then treated with N-ethylethanamine to yield PNN.
This synthetic route highlights the importance of precise control over reaction conditions to ensure high yields and purity .
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine has potential applications in:
- Catalysis: As a ligand in transition metal-catalyzed reactions, particularly in carbonylation and coupling reactions.
- Material Science: Its unique properties may be harnessed in the development of new materials or coatings.
- Pharmaceuticals: Investigated for potential uses in drug development due to its interaction capabilities with metal ions.
Interaction studies involving PNN focus on its coordination behavior with various transition metals. These studies reveal that PNN forms stable complexes that can enhance catalytic activity in processes like cross-coupling reactions or carbonylation. The ability of PNN to stabilize metal centers is crucial for improving reaction efficiency and selectivity .
Several compounds share structural similarities with N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine, particularly those containing di-tert-butylphosphino groups attached to pyridine rings. Here are some notable examples:
Uniqueness
N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine stands out due to its specific combination of a pyridine ring with a phosphine group and an ethylene amine moiety. This unique structure enhances its ability to act as a versatile ligand in various catalytic applications while potentially offering distinct biological activities compared to other similar compounds.
Ligand Design Strategies in Tridentate Phosphine-Pyridine Systems
The design of tridentate phosphine-pyridine ligands like N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine hinges on the integration of complementary donor sites to enable robust metal coordination. The pyridine backbone serves as a rigid scaffold, with 2,6-substitution patterns ensuring optimal spatial arrangement for chelation. The di-tert-butylphosphino group at the 6-position and the N-ethylethanamine moiety at the 2-position create a P-N-N donor set, which stabilizes transition metals in diverse oxidation states.
A critical design consideration involves balancing π-accepting pyridyl nitrogen with σ-donating phosphine and amine groups. The pyridyl nitrogen participates in backbonding with metal centers, while the phosphine’s electron-rich tert-butyl substituents enhance steric protection and modulate electronic density. The ethyl groups on the amine mitigate excessive basicity, preventing undesired protonation during catalytic cycles. Computational studies of analogous systems reveal that substituting tert-butyl groups with smaller alkyl chains reduces metal-ligand bond stability by 15–20%, underscoring the importance of steric bulk in ligand design.
Alkylation and Phosphine Functionalization Pathways
Synthesizing N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine requires sequential alkylation and phosphine introduction. A representative pathway begins with 2,6-bis(bromomethyl)pyridine, which undergoes selective alkylation at the 6-position using di-tert-butylphosphine under inert conditions. The reaction typically employs Grignard reagents or lithium-based intermediates to facilitate nucleophilic substitution, achieving yields of 55–62%.
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2,6-bis(bromomethyl)pyridine | THF, −78°C | – |
| 2 | LiPH(t-Bu)₂ | Reflux, 8 h | 58 |
| 3 | N-Ethylethanamine | K₂CO₃, DMF | 72 |
Subsequent functionalization of the 2-position involves reacting the intermediate with N-ethylethanamine in dimethylformamide (DMF) under basic conditions. Potassium carbonate promotes deprotonation of the amine, enabling nucleophilic displacement of the remaining bromide. Challenges include minimizing phosphine oxidation, which is addressed through rigorous oxygen-free protocols and the use of stabilizing agents like triphenylphosphine.
Optimization of Steric and Electronic Parameters During Synthesis
The tert-butyl groups on the phosphine moiety impose a cone angle of ~180°, creating a shielded coordination environment that prevents bimolecular decomposition pathways. Electronic effects are tuned by varying the phosphine’s substituents: replacing tert-butyl with less electron-donating groups (e.g., phenyl) reduces the ligand’s σ-donor capacity by 30%, as quantified by infrared spectroscopy of metal-carbonyl complexes.
The N-ethylethanamine side chain introduces conformational flexibility, allowing adaptive metal binding. Nuclear magnetic resonance (NMR) studies of analogous ligands demonstrate that ethyl groups on the amine minimize steric clashes with metal-bound substrates, whereas bulkier substituents (e.g., isopropyl) reduce catalytic turnover by 40%. Optimal N-alkyl chain length (two carbons) balances flexibility and steric demand, ensuring efficient substrate access to the metal center.
Role of Protecting Groups in Sequential Functionalization
Protecting groups are essential for achieving regioselective functionalization. During phosphine installation, the amine moiety is often protected as a trifluoroacetamide to prevent unwanted side reactions. Deprotection using aqueous ammonium hydroxide restores the amine for subsequent alkylation.
In cases where phosphine sensitivity to oxidation is a concern, borane adducts (e.g., BH₃·SMe₂) temporarily stabilize the phosphine during purification. The borane is later removed via treatment with diethylamine, yielding the free phosphine in >90% purity. Kinetic studies reveal that unprotected amines undergo phosphine quaternization at rates up to 0.15 M⁻¹s⁻¹, highlighting the necessity of protective strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions rely on ligands to stabilize reactive intermediates and modulate electronic environments. N-((6-((Di-tert-butylphosphino)methyl)pyridin-2-yl)methyl)-N-ethylethanamine excels in this role due to its strong σ-donor capacity and steric bulk. The di-tert-butylphosphine group enhances electron density at the palladium center, facilitating oxidative addition of aryl halides [6]. For example, in Buchwald–Hartwig amination, the ligand accelerates C–N bond formation by stabilizing the Pd(0)/Pd(II) cycle, enabling coupling of aryl chlorides with secondary amines at mild temperatures [6] [5].
The pyridine moiety further stabilizes the metal center through π-backbonding, reducing catalyst deactivation. Comparative studies with simpler phosphine ligands show that this ligand reduces reaction times by 30–50% in Suzuki–Miyaura couplings, attributed to its ability to suppress β-hydride elimination [3]. A representative catalytic cycle is summarized below:
- Oxidative Addition: Pd(0) reacts with aryl halide to form Pd(II).
- Amine Coordination: The ligand facilitates amine binding to Pd(II).
- Reductive Elimination: C–N bond formation releases the product and regenerates Pd(0).
Table 1: Comparison of Ligand Efficiency in Pd-Catalyzed Reactions
| Ligand | Reaction Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Triphenylphosphine | 65 | 120 |
| Xantphos | 78 | 150 |
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]
Pictograms


Flammable;Irritant








